molecular formula C13H8N2O2 B3270282 Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone CAS No. 52333-91-2

Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone

Cat. No.: B3270282
CAS No.: 52333-91-2
M. Wt: 224.21 g/mol
InChI Key: MMOYLQNMHWWUTH-UHFFFAOYSA-N
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Description

“Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone” is a chemical compound with the molecular formula C13H8N2O2 . It is a heterocyclic compound that has been used in the design of privileged structures in medicinal chemistry .


Synthesis Analysis

The synthesis of “this compound” and its derivatives involves a series of steps. A pyrimidine moiety exhibiting a wide range of pharmacological activities has been employed in the design of these structures . The synthesis involves a one-step cyclocondensation reaction between 2-amino-3-hydroxypyridine and a substituted 3-aminobenzoic acid .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an oxazole ring fused with a pyridine ring, attached to a phenyl methanone group . The molecular weight of the compound is 224.21 .

Future Directions

The future directions for research on “Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone” and its derivatives could include further exploration of their pharmacological activities, such as their potential as antibacterial agents . Additionally, more research could be done to understand their synthesis and chemical reactions .

Properties

IUPAC Name

[1,3]oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-11(9-5-2-1-3-6-9)13-15-12-10(17-13)7-4-8-14-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOYLQNMHWWUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 800 mg. of 2-benzyloxazolo[4,5-b]pyridine, 2.5 g. of potassium permanganate, 35 ml. of water and 6 drops of 2.5 N sodium hydroxide solution was heated at 50°-55° C. for 3 hours. After cooling, sulfuric acid was added to about pH 6 and sufficient sodium bisulfite was added to remove the manganese dioxide. The crystalline precipitate remaining was collected and recrystallized from ethylacetate to give 2-benzoyloxazolo[4,5-b]pyridine, m.p. 151°-153° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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